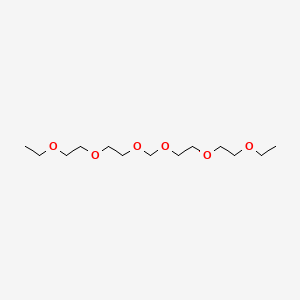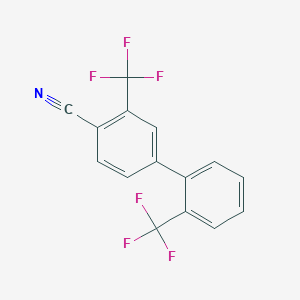
3,2'-Bis(trifluoromethyl)biphenyl-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile: is an aromatic compound characterized by the presence of two trifluoromethyl groups and a carbonitrile group attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is commonly used to form the biphenyl core. It involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Nitrile Formation: The carbonitrile group can be introduced through a cyanation reaction, typically using a cyanating agent like copper(I) cyanide.
Industrial Production Methods: Industrial production of 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl core, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the biphenyl core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under appropriate conditions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
Chemistry: 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential as a pharmaceutical intermediate makes it valuable in the development of new drugs. Trifluoromethyl groups are known to enhance the pharmacokinetic properties of drugs, making this compound a useful starting material for drug discovery.
Industry: In the materials science industry, 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile depends on its specific application. In medicinal chemistry, the trifluoromethyl groups can enhance the binding affinity of drug molecules to their targets by increasing lipophilicity and metabolic stability. The carbonitrile group can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
類似化合物との比較
- 3,4’-Bis(trifluoromethyl)biphenyl-4-carbonitrile
- 2,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile
- 4,4’-Bis(trifluoromethyl)biphenyl-4-carbonitrile
Comparison: 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile is unique due to the specific positioning of the trifluoromethyl groups and the carbonitrile group on the biphenyl core. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it suitable for specific applications where other isomers may not be as effective.
特性
CAS番号 |
582293-27-4 |
|---|---|
分子式 |
C15H7F6N |
分子量 |
315.21 g/mol |
IUPAC名 |
2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C15H7F6N/c16-14(17,18)12-4-2-1-3-11(12)9-5-6-10(8-22)13(7-9)15(19,20)21/h1-7H |
InChIキー |
LVFYAAITUNIVMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


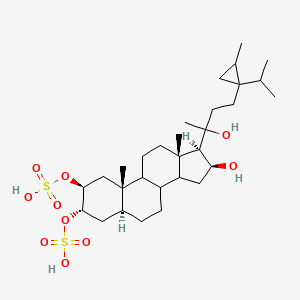

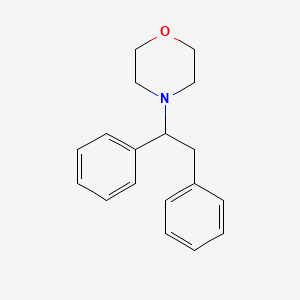
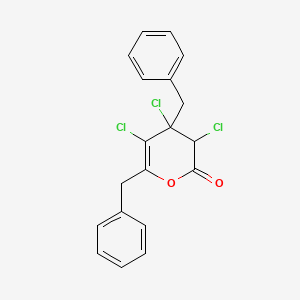
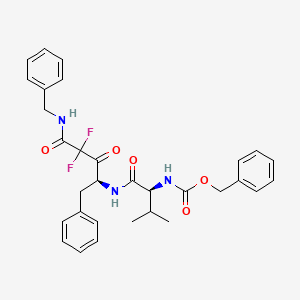

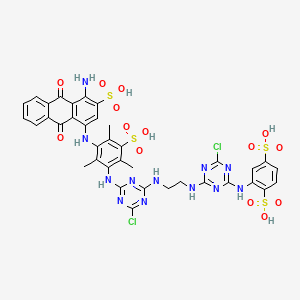
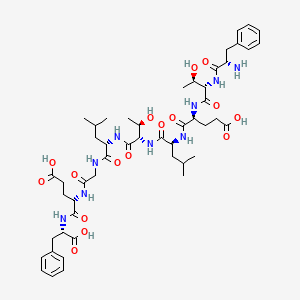
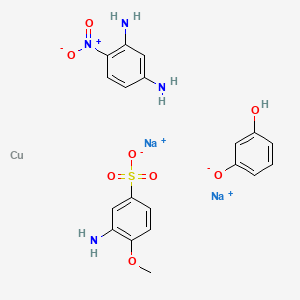
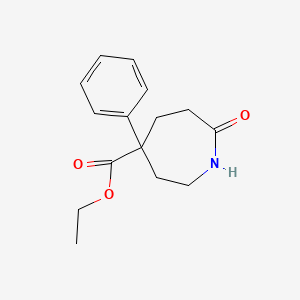

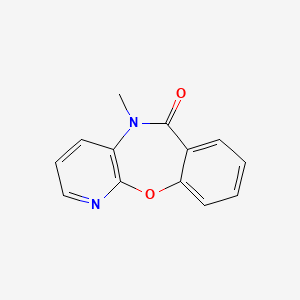
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
